molecular formula C22H32N6O3S B6328987 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1415719-14-0

5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B6328987
CAS No.: 1415719-14-0
M. Wt: 460.6 g/mol
InChI Key: KLFBMBCUGJYAHX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of this compound is the cGMP-specific 3’,5’-cyclic phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, the compound prolongs the action of cGMP, leading to prolonged muscle relaxation and vasodilation .

Mode of Action

The compound binds to the active site of PDE5, inhibiting the enzyme’s ability to break down cGMP . This results in an increase in cGMP levels, which in turn leads to muscle relaxation and vasodilation. The compound’s sulfonyl group is thought to be crucial for its interaction with PDE5 .

Biochemical Pathways

The compound affects the cGMP-PDE5 pathway . Under normal conditions, cGMP is broken down by PDE5. When the compound inhibits PDE5, cGMP levels increase. High levels of cGMP lead to muscle relaxation and vasodilation, which can have various downstream effects depending on the tissue in which PDE5 is inhibited .

Result of Action

The molecular and cellular effects of the compound’s action depend on the tissue in which PDE5 is inhibited. In smooth muscle cells, increased cGMP levels lead to muscle relaxation and vasodilation. This can result in increased blood flow in certain areas of the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine involves multiple steps, starting from basic organic compounds.

Industrial Production Methods

Industrial production methods for this compound are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for the analysis of sildenafil and its impurities. It helps in the development of analytical methods to ensure the quality and purity of pharmaceutical products .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways, particularly those involving cyclic guanosine monophosphate (cGMP) and phosphodiesterase enzymes .

Medicine

In medicine, this compound is primarily of interest as an impurity in sildenafil production. Understanding its properties and behavior helps in improving the safety and efficacy of sildenafil-based medications .

Industry

In the pharmaceutical industry, this compound is used in quality control processes to ensure that sildenafil products meet regulatory standards. It is also used in the development of new formulations and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific structural modifications, which distinguish it from other PDE5 inhibitors. These modifications can affect its pharmacokinetic and pharmacodynamic properties, making it an important compound for research and quality control .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4,7-dihydropyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3S/c1-5-7-18-21-19(27(4)25-18)15-23-22(24-21)17-14-16(8-9-20(17)31-6-2)32(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBMBCUGJYAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106391
Record name 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-14-0
Record name 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine, 5-[2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-4,7-dihydro-1-methyl-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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